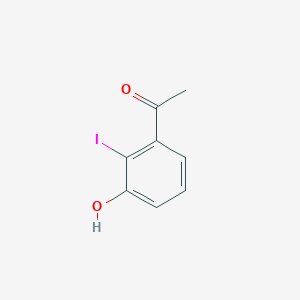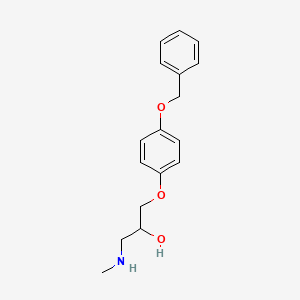
Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate is a polyunsaturated fatty acid ester with a unique configuration of double bonds and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate typically involves the esterification of the corresponding fatty acid. One common method is the reaction of (9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The double bonds can be reduced to single bonds using hydrogenation with a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various reagents depending on the desired functional group.
Major Products Formed
Oxidation: Formation of ethyl (9Z,11E)-13-oxooctadeca-9,11-dienoate.
Reduction: Formation of ethyl octadecanoate.
Substitution: Formation of various substituted esters depending on the reagents used.
Applications De Recherche Scientifique
Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mécanisme D'action
The mechanism of action of Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate involves its interaction with cellular receptors and enzymes. It is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and inflammation . The compound’s hydroxyl group and double bonds are key structural features that enable these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9Z,11E,13Z)-octadecatrienoic acid: A polyunsaturated fatty acid with similar double bond configuration but without the ester group.
(9Z,11E)-9,11-hexadecadienal: A related compound with a shorter carbon chain and different functional groups.
Uniqueness
Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate is unique due to its specific combination of a hydroxyl group, ester functionality, and double bond configuration. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C20H36O3 |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate |
InChI |
InChI=1S/C20H36O3/c1-3-5-13-16-19(21)17-14-11-9-7-6-8-10-12-15-18-20(22)23-4-2/h9,11,14,17,19,21H,3-8,10,12-13,15-16,18H2,1-2H3/b11-9-,17-14+ |
Clé InChI |
NYYUOWRORFWXBF-QWAPPMFBSA-N |
SMILES isomérique |
CCCCCC(/C=C/C=C\CCCCCCCC(=O)OCC)O |
SMILES canonique |
CCCCCC(C=CC=CCCCCCCCC(=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


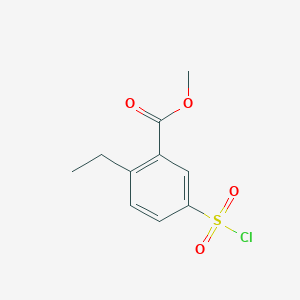
![6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12833321.png)
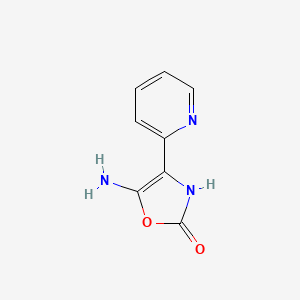
![Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane](/img/structure/B12833327.png)
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrochloride](/img/structure/B12833351.png)
![N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide](/img/structure/B12833353.png)
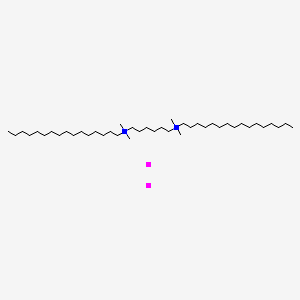

![Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide)](/img/structure/B12833360.png)
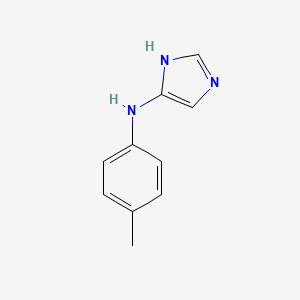
![1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione](/img/structure/B12833377.png)
